Cas no 1206970-57-1 (5-Bromo-2-chloro-n-propylpyrimidin-4-amine)

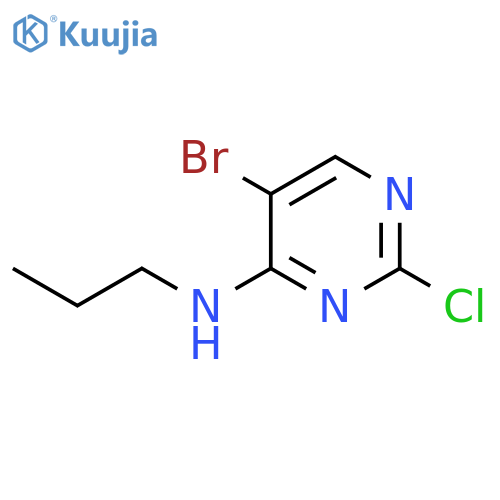

1206970-57-1 structure

商品名:5-Bromo-2-chloro-n-propylpyrimidin-4-amine

CAS番号:1206970-57-1

MF:C7H9BrClN3

メガワット:250.523459196091

CID:4577365

5-Bromo-2-chloro-n-propylpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-chloro-n-propylpyrimidin-4-amine

-

- インチ: 1S/C7H9BrClN3/c1-2-3-10-6-5(8)4-11-7(9)12-6/h4H,2-3H2,1H3,(H,10,11,12)

- InChIKey: FUFXSKHPUJKULN-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC=C(Br)C(NCCC)=N1

5-Bromo-2-chloro-n-propylpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00837894-1g |

5-BRomo-2-chloro-n-propylpyrimidin-4-amine |

1206970-57-1 | 95% | 1g |

¥5439.0 | 2023-04-05 | |

| Apollo Scientific | OR322829-250mg |

5-Bromo-2-chloro-n-propylpyrimidin-4-amine |

1206970-57-1 | 250mg |

£260.00 | 2024-05-25 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596745-1g |

5-Bromo-2-chloro-N-propylpyrimidin-4-amine |

1206970-57-1 | 98% | 1g |

¥6526.00 | 2024-08-09 |

5-Bromo-2-chloro-n-propylpyrimidin-4-amine 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Ping Tong Food Funct., 2020,11, 628-639

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

1206970-57-1 (5-Bromo-2-chloro-n-propylpyrimidin-4-amine) 関連製品

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量